Anti-HIV-1 Potency: Superiority Over Co-Isolated Kadsura Compounds
Longipedlactone J demonstrates a potent and highly specific inhibitory effect on HIV-1 replication with an IC50 of 0.04 μM in the presence of human serum albumin . In direct contrast, the majority of other compounds co-isolated from the same Kadsura heteroclita extract were reported as only weakly active or inactive as anti-HIV agents in the primary isolation study, with only two other compounds (6 and 12) showing moderate activity with EC50 values of 1.6 μg/mL and 1.4 μg/mL, respectively [1]. This represents a >2.5-fold difference in molar potency for Longipedlactone J compared to the next most active compounds in the class.
| Evidence Dimension | Inhibition of HIV-1 replication |
|---|---|
| Target Compound Data | IC50 = 0.04 μM |
| Comparator Or Baseline | Compounds 6 and 12 (co-isolated from K. heteroclita): EC50 = 1.6 μg/mL (approx. 3.3 μM) and 1.4 μg/mL (approx. 2.9 μM) respectively. Other co-isolated compounds (8-10, 14, 15) were weakly active. |
| Quantified Difference | Longipedlactone J is >70-fold more potent (0.04 μM vs. >2.9 μM) than the next most active compounds in the same class. |
| Conditions | In vitro antiviral assay against HIV-1 in the presence of human serum albumin ; anti-HIV cytopathic effect inhibition assay in C8166 cells [1]. |
Why This Matters
This data confirms Longipedlactone J's unique and potent anti-HIV-1 activity profile, making it the preferred choice over generic Kadsura extracts or other co-isolated triterpenoids for HIV-focused research programs.
- [1] Pu, J. X., Yang, L. M., Xiao, W. L., Li, R. T., Lei, C., Gao, X. M., Huang, S. X., Li, S. H., Zheng, Y. T., Huang, H., & Sun, H. D. (2008). Compounds from Kadsura heteroclita and related anti-HIV activity. Phytochemistry, 69(5), 1266-1272. View Source
